8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one
CAS No.: 1341603-45-9
Cat. No.: VC3014324
Molecular Formula: C10H8FNO
Molecular Weight: 177.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341603-45-9 |
|---|---|
| Molecular Formula | C10H8FNO |
| Molecular Weight | 177.17 g/mol |
| IUPAC Name | 8-fluoro-6-methyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C10H8FNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | PGNIECNKGRCCBK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(=C1)F)NC(=O)C=C2 |
| Canonical SMILES | CC1=CC2=C(C(=C1)F)NC(=O)C=C2 |
Introduction
Chemical Properties
8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one is characterized by specific physical and chemical properties that influence its behavior in biological systems and its potential applications in medicinal chemistry.
Basic Identification
The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1341603-45-9 |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.17 g/mol |
| SMILES Notation | O=C1NC2=C(C=C(C)C=C2F)C=C1 |
| MDL Number | MFCD19678319 |
Table 1: Basic identification parameters of 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one
Structural Representation
The compound features a dihydroquinolin-2-one core structure with fluorine substitution at position 8 and a methyl group at position 6. The structural representation highlights the arrangement of these functional groups on the heterocyclic backbone.
Physico-chemical Properties
While specific data for 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one is limited, the properties of structurally similar compounds can provide insight:
| Property | Estimated Value |
|---|---|
| Physical State | Solid |
| LogP | ~2.2-2.4 |
| Water Solubility (LogSw) | ~-3.0 |
| Polar Surface Area | ~25-30 Ų |
| pKa | ~9.3-9.5 |
Table 2: Estimated physicochemical properties based on similar fluorinated quinolin-2-one derivatives
Synthesis Methods
Cyclization Reactions
Quinoline derivatives are commonly synthesized through cyclization reactions. For fluorinated derivatives, the synthesis often begins with appropriately substituted anilines or related compounds. The general synthetic pathway may involve:
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Preparation of a suitably substituted fluorinated aniline derivative
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Condensation with a β-ketoester or similar reagent
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Cyclization to form the quinoline ring system
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Subsequent modifications to achieve the dihydroquinolin-2-one structure
Alternative Synthetic Routes
Alternative synthetic approaches may involve:
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Direct fluorination of 6-methyl-1,2-dihydroquinolin-2-one at position 8
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Cross-coupling reactions with appropriate fluorinated precursors
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Functional group transformations of preformed quinoline scaffolds
A related synthetic method observed for similar compounds involves the reaction of substituted anilines with reagents like trimethylacetyl chloride followed by cyclization reactions .
Structural Characteristics
Core Structure
8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one consists of a dihydroquinolin-2-one backbone, which is a partially reduced quinoline system with a carbonyl group at position 2. This creates a lactam structure (cyclic amide) that influences both the physical properties and biological activities of the compound.
Functional Groups and Their Significance
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Lactam group (position 2): Provides hydrogen bonding capabilities and influences solubility and receptor interactions
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Fluorine substituent (position 8): Increases metabolic stability, lipophilicity, and can enhance binding affinity to biological targets
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Methyl group (position 6): Affects the electron density of the aromatic system and can influence binding interactions
Stereochemistry and Conformation
Biological Activities and Applications
| Biological Activity | Potential Applications |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Antiviral | Viral infection therapies |
| Anticancer | Cancer treatment |
| Anti-inflammatory | Inflammation-related disorders |
| Central nervous system activity | Neurological conditions |
Table 3: Potential biological activities and applications based on similar quinoline derivatives
Structure-Activity Relationships
The position and nature of substituents on the quinoline backbone significantly influence biological activity. For fluorinated quinolines:
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The fluorine substitution can lead to 4 to 8-fold improvement in activity against certain bacterial strains by enhancing on-target potency or intracellular accumulation
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The position of the fluorine atom (position 8 in this case) can affect binding to specific biological targets
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The combination of fluorine at position 8 and methyl at position 6 may create a unique electronic and steric environment that influences receptor interactions
Research Findings
Medicinal Chemistry Studies
Research on fluorinated quinolin-2-one derivatives has demonstrated several important findings:
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Antimicrobial potential: Fluorinated quinoline derivatives have shown enhanced activity against various bacterial strains, with the fluorine substituent playing a critical role in improving efficacy
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Structure optimization: Research has focused on optimizing structures to improve biological activity, with substituents at specific positions significantly affecting compounds' efficacy
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Pharmacological properties: Fluorine substitution generally enhances drug-like properties by improving metabolic stability and membrane permeability, which may apply to 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one as well
Ongoing Research
Current research on fluorinated dihydroquinolin-2-one derivatives continues to explore:
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Development of synthetic routes to access these compounds more efficiently
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Evaluation of biological activities across a broader range of targets
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Structure-activity relationship studies to optimize activity and selectivity
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Potential applications in emerging therapeutic areas
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one exist with variations in the position of substituents or the core heterocyclic system:
| Compound | CAS Number | Structural Differences |
|---|---|---|
| 6-Fluoro-4-methylquinolin-2(1H)-one | 15912-69-3 | Fluorine at position 6, methyl at position 4 |
| 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one | 1343389-09-2 | Positions of fluorine and methyl groups reversed |
| 3-Fluoro-4-methylquinolin-2(1H)-one | 198831-76-4 | Fluorine at position 3, methyl at position 4 |
| 8-Fluoro-6-methyl-2H-isoquinolin-1-one | - | Isoquinoline backbone instead of quinoline |
Table 4: Structural analogs of 8-Fluoro-6-methyl-1,2-dihydroquinolin-2-one
Biological Activity Comparison
While specific comparative data for the biological activities of these compounds is limited, the positional isomers likely exhibit different biological profiles due to:
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Different binding orientations in target proteins
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Altered electronic properties of the aromatic system
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Different metabolic profiles and stability
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Varied physicochemical properties affecting absorption and distribution
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